Structural Differentiation: 6,7-Unsaturation and 21-Acetate Confer Unique Molecular Identity vs. Prednisolone
6,7-Dehydro Prednisolone 21-Acetate exhibits distinct structural features that differentiate it from prednisolone, its parent compound, and related analogs. It contains an additional double bond at the C6–C7 position compared to prednisolone [1], and a C21 acetate ester, which increases its molecular weight to 400.47 g/mol from prednisolone's 360.45 g/mol [2]. These modifications are critical for its identity as a specific impurity of prednisolone acetate and a metabolite of prednisolone [1].
| Evidence Dimension | Molecular Weight and Key Structural Features |
|---|---|
| Target Compound Data | MW = 400.47 g/mol; Contains C6–C7 double bond; C21 acetate ester |
| Comparator Or Baseline | Prednisolone: MW = 360.45 g/mol; Lacks C6–C7 double bond; C21 free hydroxyl group |
| Quantified Difference | MW difference of 40.02 g/mol; Introduction of 6,7-unsaturation |
| Conditions | Chemical structure analysis by PubChem |
Why This Matters
These structural differences are the primary drivers of unique physicochemical properties and chromatographic behavior, making this compound essential as a specific, non-interchangeable reference standard for impurity and metabolite identification.
- [1] PubChem. 6-Dehydro Prednisolone (CID 224451). View Source
- [2] PubChem. Prednisolone (CID 5755). View Source
